![molecular formula C17H15N3 B6347902 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine CAS No. 1195977-37-7](/img/structure/B6347902.png)
4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine, also known as 4-MPPPA, is an organic compound that has been studied for its potential applications in scientific research. It is a member of the pyrimidin-2-amine family, which consists of compounds with a nitrogen-containing heterocyclic ring structure. 4-MPPPA has been studied for its ability to act as an agonist, or activator, of certain receptors in the body, as well as for its potential to be used as a therapeutic agent. In
Scientific Research Applications
4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine has been studied for its potential applications in scientific research. It has been used as an agonist for certain receptors, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. It has also been studied for its potential to be used as a therapeutic agent for the treatment of certain neurological disorders, such as depression and schizophrenia. Additionally, 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine has been studied for its potential to be used as a tool to study the structure and function of certain proteins, such as the serotonin transporter.
Mechanism of Action
Target of Action
Similar compounds such as 3-methoxy-6- [4- (3-methylphenyl)-1-piperazinyl]pyridazine and [4- ( {5- (AMINOCARBONYL)-4- [ (3-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]ACETIC ACID have been found to interact with Genome polyprotein , Mitogen-activated protein kinase 1, Insulin receptor, and Insulin receptor substrate 1 . These targets play crucial roles in various cellular processes, including signal transduction, insulin signaling, and protein synthesis.
Biochemical Pathways
Compounds with similar structures have been found to influence various pathways, such as the arsenic redox reactions, resistance, methylation/demethylation, and accumulation , and the 2- C -methyl- d -erythritol 4-phosphate (MEP) pathway . The downstream effects of these pathway modulations would depend on the specific cellular context and the nature of the interaction between the compound and its targets.
Pharmacokinetics
Similar compounds such as 3-methylmethcathinone and 3,4-dmmc have been studied for their pharmacokinetic properties . These studies provide insights into the potential ADME properties of 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine, but direct studies on this specific compound are needed for accurate information.
Result of Action
Similar compounds have shown antimicrobial activity and have been used as disinfectants and antiseptics
Advantages and Limitations for Lab Experiments
The use of 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine in lab experiments has several advantages. It is relatively easy to synthesize, and can be used in a variety of experiments to study the structure and function of certain proteins. Additionally, it is relatively inexpensive to purchase, and is available from a variety of suppliers. However, there are also some limitations to using 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine in lab experiments. It has a relatively short half-life, and can degrade quickly in certain conditions. Additionally, it can interact with other compounds, which can affect the results of the experiment.
Future Directions
There are a variety of potential future directions for the study of 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine. It could be further studied for its potential to be used as a therapeutic agent for the treatment of certain neurological disorders. Additionally, it could be studied for its potential to be used as a tool to study the structure and function of certain proteins. It could also be studied for its potential to be used as an agonist of certain receptors, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. Finally, it could be studied for its potential to be used as a tool to develop new drugs and therapies.
Synthesis Methods
The synthesis of 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine is achieved through a multi-step reaction pathway involving several reagents. The first step is the reaction of 3-methylphenylboronic acid and phenylpyrimidine in the presence of a palladium catalyst. This reaction produces the intermediate product, 4-(3-methylphenyl)-6-phenylpyrimidin-2-ol. This intermediate product is then reacted with hydrazine hydrate to form 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine. The synthesis of 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine has been extensively studied, and several variations of the reaction pathway have been developed for different applications.
properties
IUPAC Name |
4-(3-methylphenyl)-6-phenylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-12-6-5-9-14(10-12)16-11-15(19-17(18)20-16)13-7-3-2-4-8-13/h2-11H,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJGSYHPGDSFJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.